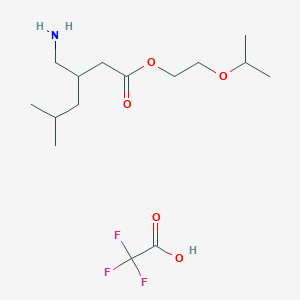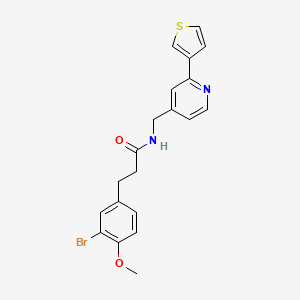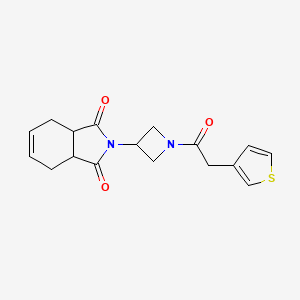
2-(1-(2-(thiophen-3-yl)acetyl)azetidin-3-yl)-3a,4,7,7a-tetrahydro-1H-isoindole-1,3(2H)-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
2-(1-(2-(thiophen-3-yl)acetyl)azetidin-3-yl)-3a,4,7,7a-tetrahydro-1H-isoindole-1,3(2H)-dione is a useful research compound. Its molecular formula is C17H18N2O3S and its molecular weight is 330.4. The purity is usually 95%.
BenchChem offers high-quality 2-(1-(2-(thiophen-3-yl)acetyl)azetidin-3-yl)-3a,4,7,7a-tetrahydro-1H-isoindole-1,3(2H)-dione suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(1-(2-(thiophen-3-yl)acetyl)azetidin-3-yl)-3a,4,7,7a-tetrahydro-1H-isoindole-1,3(2H)-dione including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Synthetic Methodologies and Chemical Properties
Hexahydro-1H-isoindole-1,3(2H)-dione Derivatives Synthesis
A novel synthesis approach for hexahydro-1H-isoindole-1,3(2H)-dione derivatives was developed, starting from 3-sulfolene. This method involves the epoxidation of 2-ethyl/phenyl-3a,4,7,7a-tetrahydro-1H-isoindole-1,3-(2H)-dione followed by epoxide opening with nucleophiles to yield amino and triazole derivatives, as well as hydroxyl analogues through cis-hydroxylation. These processes underline the compound's utility in creating structurally diverse derivatives for further research applications (Tan et al., 2016).
Carbonic Anhydrase Inhibition
The synthesis of novel 2-(4-(aryl)thiazole-2-yl)-3a,4,7,7a-tetrahydro-1H-4,7-methanoisoindole-1,3(2H)-dione derivatives has been conducted to evaluate their inhibitory properties against human carbonic anhydrase isoenzymes I and II. These compounds exhibited excellent inhibitory effects, underscoring the potential of isoindolylthiazole derivatives in pharmacological contexts (Kocyigit et al., 2016).
Conducting Polymer Applications
The compound has been utilized in the development of conducting polymers, specifically poly(thiophen-3-yl-acetic acid 1,3-dioxo-1,3-dihydro-isoindol-2-yl ester) for electrochemical hybridization sensors. This application highlights the compound's role in enhancing biosensing technologies, demonstrating its versatility beyond conventional chemical synthesis (Cha et al., 2003).
Pharmacological Activities
Anticancer Activity
A study involving the synthesis and characterization of a novel thiophenylchromane compound investigated its anticancer activity. While moderate anticancer activity was observed against HepG2 (cancer cell line) and BEAS-2B (normal cell line), it underscored the importance of structural analysis in developing therapeutic agents (Vaseghi et al., 2021).
Material Science
Electron Transport Layer in Polymer Solar Cells
A novel alcohol-soluble n-type conjugated polyelectrolyte, featuring the electron-deficient nature of diketopyrrolopyrrole (DPP) backbone, was synthesized for use as an electron transport layer in inverted polymer solar cells. This research illustrates the compound's utility in enhancing the efficiency of renewable energy technologies (Hu et al., 2015).
properties
IUPAC Name |
2-[1-(2-thiophen-3-ylacetyl)azetidin-3-yl]-3a,4,7,7a-tetrahydroisoindole-1,3-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N2O3S/c20-15(7-11-5-6-23-10-11)18-8-12(9-18)19-16(21)13-3-1-2-4-14(13)17(19)22/h1-2,5-6,10,12-14H,3-4,7-9H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZWYZXEVWJGVGRZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C=CCC2C1C(=O)N(C2=O)C3CN(C3)C(=O)CC4=CSC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(1-(2-(thiophen-3-yl)acetyl)azetidin-3-yl)-3a,4,7,7a-tetrahydro-1H-isoindole-1,3(2H)-dione | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![ethyl 2-(4-tert-butyl-2-oxopyrrolidine-3-amido)-4H,5H,6H-cyclopenta[d][1,3]thiazole-4-carboxylate](/img/structure/B2549658.png)
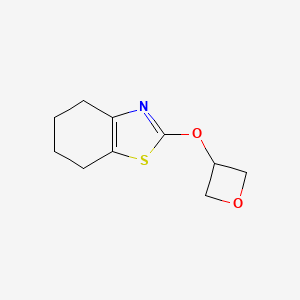
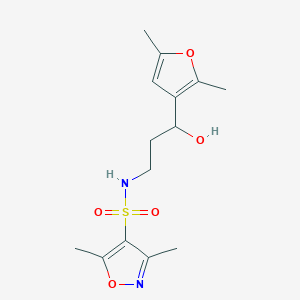
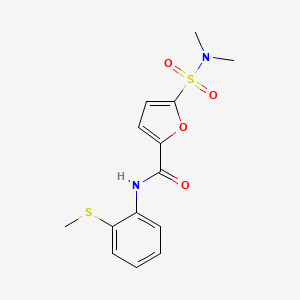
![(2-Fluorophenyl)-[2-[(3-fluorophenyl)methylsulfanyl]-4,5-dihydroimidazol-1-yl]methanone](/img/structure/B2549666.png)
![7-chloro-N-[(E)-2-phenylethenyl]sulfonyl-1,3-benzodioxole-5-carboxamide](/img/structure/B2549667.png)
![2-[1-(2-ethoxyphenyl)tetrazol-5-yl]sulfanyl-N-propan-2-ylacetamide](/img/structure/B2549668.png)
![2-(3-Bromo-4-fluorophenyl)-[1,3]oxazolo[4,5-b]pyridine](/img/structure/B2549671.png)
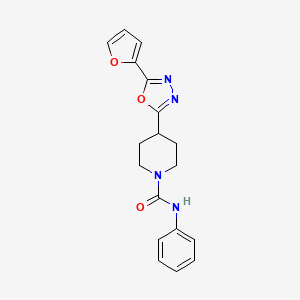

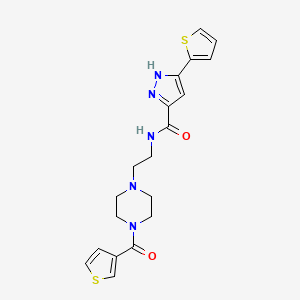
![3-(2-(4-benzylpiperazin-1-yl)-2-oxoethyl)-7-isopropyl-2H-thiazolo[3,2-a]pyrimidin-5(3H)-one](/img/structure/B2549677.png)
